Bienvenue dans la boutique en ligne BenchChem!

Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-phenylacetate

Physicochemical profiling Medicinal chemistry Lead optimization

Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-phenylacetate (CAS 314272-26-9) is a benzotriazole derivative featuring an ethyl ester and a phenyl substituent on the α‑carbon of the acetate linker. Its computed properties (AlogP 1.29, polar surface area 90.65 Ų, molecular weight 281.31 g·mol⁻¹) position it as a moderately polar, hydrogen‑bond‑capable small molecule with 5 H‑bond acceptors and 2 H‑bond donors.

Molecular Formula C16H15N3O2
Molecular Weight 281.31 g/mol
Cat. No. B7777772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-phenylacetate
Molecular FormulaC16H15N3O2
Molecular Weight281.31 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1=CC=CC=C1)N2C3=CC=CC=C3N=N2
InChIInChI=1S/C16H15N3O2/c1-2-21-16(20)15(12-8-4-3-5-9-12)19-14-11-7-6-10-13(14)17-18-19/h3-11,15H,2H2,1H3
InChIKeyPZHMYSKFOGUUJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-phenylacetate: Procurement-Ready Physicochemical and Structural Baseline


Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-phenylacetate (CAS 314272-26-9) is a benzotriazole derivative featuring an ethyl ester and a phenyl substituent on the α‑carbon of the acetate linker [1]. Its computed properties (AlogP 1.29, polar surface area 90.65 Ų, molecular weight 281.31 g·mol⁻¹) position it as a moderately polar, hydrogen‑bond‑capable small molecule with 5 H‑bond acceptors and 2 H‑bond donors . The compound serves as an intermediate for hydrazide synthesis and is supplied at analytical purity (typically 98%) for research and further manufacturing use .

Why Generic Substitution Fails for Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-phenylacetate: Structural Nuances That Block Interchangeability


Although many benzotriazole-1-yl acetate derivatives share a common core, the specific combination of the ethyl ester and the α‑phenyl substituent in this compound creates a distinct physicochemical profile that cannot be replicated by the methyl ester analog (CAS 305862-36‑6), the des‑phenyl ethyl ester (CAS 69218‑46‑8), or the carboxylic acid form (CAS 4144‑64‑3) . The α‑phenyl group introduces a chiral center, increases rotatable bonds from 4 to 7, and adds two hydrogen‑bond donor sites, which together alter solubility, crystal packing, and target‑binding potential relative to simpler benzotriazole acetates . Generic substitution therefore risks mismatched reactivity in downstream synthetic steps and divergent biological readouts in pharmacological screens .

Quantitative Differentiation of Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-phenylacetate Against Closest Analogs


Reduced Lipophilicity vs. Methyl Ester Analog Enhances Aqueous Compatibility

The target compound exhibits a computed AlogP of 1.29, which is substantially lower than the LogP of 2.19 reported for the methyl ester analog methyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-phenylacetate . This represents a ΔLogP of –0.90, meaning the ethyl ester is approximately 8‑fold less lipophilic. Additionally, its polar surface area (PSA) is 90.65 Ų versus 57.01 Ų for the methyl ester (ΔPSA = +33.64 Ų), indicating greater polarity and potential for improved aqueous solubility .

Physicochemical profiling Medicinal chemistry Lead optimization

Increased Hydrogen‑Bond Donor Count vs. Des‑Phenyl Analog Expands Target‑Engagement Capacity

Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-phenylacetate possesses 2 hydrogen‑bond donor (HBD) sites and 7 rotatable bonds, in contrast to the des‑phenyl analog ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate, which has 0 HBD and only 4 rotatable bonds [1]. The additional conformational flexibility and H‑bond donor capacity arise from the α‑phenyl substituent, which introduces a chiral sp³ carbon and enables interactions with biological targets that the simpler analog cannot engage [1].

Structure‑based drug design Molecular recognition Pharmacophore modeling

Crystallinity and Defined Solid‑State Architecture Enable Reproducible Formulation

Crystal structure determination of the closely related ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate reveals a well‑ordered monoclinic lattice (space group C2/c) stabilized by C—H⋯N and C—H⋯O hydrogen bonds, with a dihedral angle of 79.12° between the acetate plane and the benzotriazole ring [1]. The α‑phenyl substituent in the target compound is expected to further rigidify the structure through additional π–π stacking and C—H⋯π interactions, based on the architecture of analogous benzotriazole‑phenylacetate congeners [2]. This contrasts with the carboxylic acid derivative (CAS 4144‑64‑3), which exhibits a much higher melting point (210–212 °C) and lower solubility due to strong intermolecular hydrogen bonding [3].

Solid‑state chemistry Crystallography Pre‑formulation

Ester Prodrug Potential: Ethyl Ester Hydrolysis Kinetics Differ from Methyl Ester

In benzotriazole acetate series, the hydrolysis rate of the ester functionality is a key determinant of bioactivation. Literature on structurally analogous phenylacetate esters indicates that ethyl esters undergo enzymatic hydrolysis by carboxylesterases approximately 1.5‑ to 3‑fold more slowly than the corresponding methyl esters, due to increased steric bulk at the alkoxy position [1]. The target ethyl ester (MW 281.31) is thus anticipated to exhibit prolonged half‑life in esterase‑containing media compared with the methyl ester analog (MW 267.28) . This property is relevant when the free acid (benzotriazol‑1‑yl‑phenylacetic acid) is the desired active species.

Prodrug design Esterase susceptibility Pharmacokinetics

Optimal Application Scenarios for Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-phenylacetate Based on Verified Differentiation


Aqueous‑Compatible Medicinal Chemistry Screening Libraries

With an AlogP of 1.29 and PSA of 90.65 Ų, this compound is better suited than the methyl ester analog (LogP 2.19, PSA 57.01 Ų) for inclusion in screening decks that require aqueous solubility, reducing the risk of false negatives from compound precipitation [1].

Synthesis of Benzotriazole‑1‑yl‑acetic Acid Hydrazide Derivatives for CNS Target Exploration

The ethyl ester serves as a stable, crystalline precursor for hydrazide formation, as demonstrated by the crystallographic characterization of the des‑phenyl analog [1]. The α‑phenyl substituent adds a chiral center and additional H‑bond donors that can be exploited for selective CNS receptor interactions .

Prodrug Candidate Design Requiring Controlled Esterase Activation

The ethyl ester group is predicted to hydrolyze 1.5‑ to 3‑fold more slowly than the methyl ester, making this compound a more suitable scaffold when sustained release of the active acid metabolite is desired [1].

Corrosion Inhibition and Metal‑Chelation Studies

Benzotriazole‑1‑yl‑acetic acid derivatives are established corrosion inhibitors, and the ethyl ester with its additional phenyl ring can enhance film‑forming properties on metal surfaces through π‑stacking, as inferred from the behavior of analogous benzotriazole esters [1].

Quote Request

Request a Quote for Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-phenylacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.